molecular formula C18H16ClN3O B11484560 2-(4-chlorophenyl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]acetamide

2-(4-chlorophenyl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]acetamide

Cat. No.: B11484560
M. Wt: 325.8 g/mol
InChI Key: UFJIWEJKEJPZMC-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]acetamide: is a chemical compound with the following properties:

    Linear Formula: CHClNO

    CAS Number: 510758-51-7

    Molecular Weight: 235.68 g/mol

This compound belongs to the class of imidazole derivatives, characterized by the presence of an imidazole ring. Imidazoles are versatile heterocyclic compounds widely used in medicinal chemistry and industry .

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the condensation of 4-(1H-imidazol-1-ylmethyl)aniline with 4-chlorobenzoyl chloride, followed by acetylation of the resulting intermediate. The detailed reaction conditions and purification methods may vary depending on the specific synthetic route .

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.

    Substitution: Substitution reactions can occur at the chlorophenyl and imidazole moieties.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

Common Reagents and Conditions::

    Acylating Agents: Used for acetylation reactions.

    Base Catalysts: Facilitate condensation reactions.

    Hydrogenation Catalysts: Employed in reduction steps.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Researchers explore its potential as an antifungal or antimicrobial agent.

    Organic Synthesis: It serves as a building block for more complex molecules.

Biology and Medicine::

    Antifungal Activity: Investigated for its efficacy against fungal infections.

    Enzyme Inhibition: May target specific enzymes involved in disease pathways.

Industry::

    Pharmaceuticals: Used as an intermediate in drug synthesis.

Mechanism of Action

The precise mechanism of action remains an active area of research. It likely involves interactions with cellular targets, possibly through inhibition of specific enzymes or receptors.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H16ClN3O

Molecular Weight

325.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[4-(imidazol-1-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C18H16ClN3O/c19-16-5-1-14(2-6-16)11-18(23)21-17-7-3-15(4-8-17)12-22-10-9-20-13-22/h1-10,13H,11-12H2,(H,21,23)

InChI Key

UFJIWEJKEJPZMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)CN3C=CN=C3)Cl

Origin of Product

United States

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